molecular formula C8H10N4 B125771 (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 499770-77-3

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Cat. No. B125771
CAS RN: 499770-77-3
M. Wt: 162.19 g/mol
InChI Key: QPFIBLSSLODPBG-UHFFFAOYSA-N
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Description

“(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecular weight of this compound is 197.66 .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The compound contains 10 Hydrogen atom(s), 8 Carbon atom(s), and 4 Nitrogen atom(s) .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like our compound of interest, have been extensively used in drug discovery due to their high chemical stability and ability to mimic peptide bonds. They are found in several medicinal compounds such as the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole .

Organic Synthesis

The triazole ring system is a valuable scaffold in organic synthesis. It can be easily obtained through the copper-catalyzed azide-alkyne cycloaddition, commonly known as “click chemistry”. This methodology is widely used due to its efficiency and the stability of the triazole products .

Polymer Chemistry

In polymer chemistry, triazoles can be used to create polymers with specific properties, such as increased thermal stability or novel functionalities. The triazole ring can act as a crosslinking agent or as a functional group within the polymer backbone .

Supramolecular Chemistry

The aromatic character and hydrogen bonding ability of triazoles make them suitable for use in supramolecular chemistry. They can form host-guest complexes and are used in the design of molecular recognition systems .

Bioconjugation

Triazoles are used in bioconjugation to attach various biomolecules to one another or to solid supports. This is particularly useful in the development of biosensors and diagnostic tools .

Chemical Biology

In chemical biology, triazoles can be used to modify biological molecules, thereby altering their function or stability. This has applications in understanding biological processes and in the development of new therapies .

Fluorescent Imaging

Due to their strong dipole moment, triazoles can be incorporated into fluorescent probes. These probes are used in imaging techniques to visualize biological processes at the molecular level .

Materials Science

The unique properties of triazoles are exploited in materials science to develop new materials with desired characteristics, such as enhanced durability or specific electronic properties .

Future Directions

The future directions for the research on “(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine” and similar compounds could involve further exploration of their potential biological activities, such as their anticancer and antioxidant activities . Additionally, further studies could investigate their inhibitory potential against other enzymes .

properties

IUPAC Name

(1-methylbenzotriazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFIBLSSLODPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383662
Record name 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

CAS RN

499770-77-3
Record name 1-(1-Methyl-1H-benzotriazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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